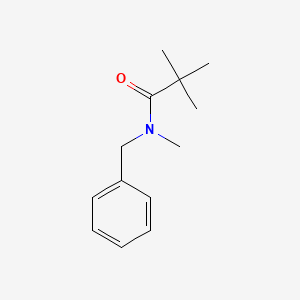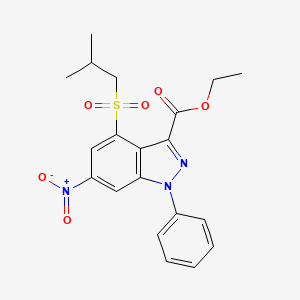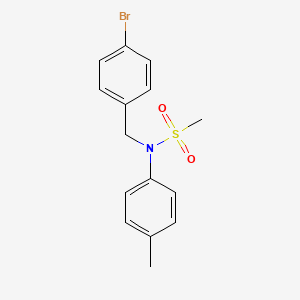![molecular formula C16H18N2O5S B3607702 N-(2,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3607702.png)
N-(2,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as MSA-N, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MSA-N is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action has been extensively studied. In
Mechanism of Action
The mechanism of action of MSA-N is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MSA-N has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. It has also been found to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. Additionally, MSA-N has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which plays a role in inflammation and cancer.
Biochemical and Physiological Effects
MSA-N has been found to have various biochemical and physiological effects. In biochemical studies, MSA-N has been shown to increase the acetylation of histones, which can lead to changes in gene expression. It has also been found to increase the phosphorylation of p53, a tumor suppressor protein. In physiological studies, MSA-N has been found to reduce tumor growth, inflammation, and neuronal death.
Advantages and Limitations for Lab Experiments
MSA-N has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has shown promising results in various scientific research applications. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments. Additionally, MSA-N has not been extensively studied in vivo, which can limit its potential for clinical use.
Future Directions
There are several future directions for research on MSA-N. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential for clinical use in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, future research could focus on improving the synthesis and purification methods of MSA-N to increase its yield and purity.
Conclusion
In conclusion, MSA-N is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been synthesized through various methods, and its mechanism of action has been extensively studied. MSA-N has been found to exhibit anticancer, anti-inflammatory, and neuroprotective effects. It has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, MSA-N has shown promising results in various scientific research applications and has the potential to be a valuable therapeutic agent in the future.
Scientific Research Applications
MSA-N has been studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective effects. In anticancer research, MSA-N has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In anti-inflammatory research, MSA-N has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotective research, MSA-N has been shown to protect neurons from oxidative stress and prevent neuronal death.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-22-11-8-9-14(15(10-11)23-2)17-16(19)12-6-4-5-7-13(12)18-24(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQBLHQKPICNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cyclohexyl{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3607636.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3607640.png)
![2-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3607642.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide](/img/structure/B3607648.png)
amino]benzamide](/img/structure/B3607658.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3607662.png)
![N,N-diethyl-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3607680.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B3607681.png)
![4-chloro-N-(3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3607687.png)
![methyl 2-[(4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B3607695.png)

